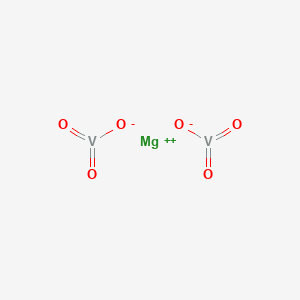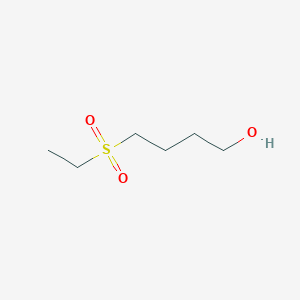![molecular formula C14H12O2S B12086499 3-[(Phenylsulfanyl)methyl]benzoic acid CAS No. 30082-36-1](/img/structure/B12086499.png)
3-[(Phenylsulfanyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-[(phenylthio)methyl]- is an organic compound with the molecular formula C14H12O2S It is a derivative of benzoic acid where a phenylthio group is attached to the methyl group at the third position of the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-[(phenylthio)methyl]- typically involves the reaction of benzoic acid derivatives with thiophenol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction where benzoic acid is reacted with thiophenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3-[(phenylthio)methyl]- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Types of Reactions:
Oxidation: Benzoic acid, 3-[(phenylthio)methyl]- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaH, KOtBu
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Benzoic acid, 3-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
Benzoic acid, 3-[(phenylthio)methyl]- can be compared with other similar compounds such as:
- Benzoic acid, 3-[(methylthio)methyl]-
- Benzoic acid, 3-[(phenylsulfinyl)methyl]-
- Benzoic acid, 3-[(phenylsulfonyl)methyl]-
Uniqueness:
- The presence of the phenylthio group in benzoic acid, 3-[(phenylthio)methyl]- provides unique reactivity and stability compared to its analogs with different substituents. This makes it particularly useful in specific synthetic applications and research studies.
Comparación Con Compuestos Similares
- Benzoic acid, 3-[(methylthio)methyl]-: Contains a methylthio group instead of a phenylthio group, leading to different reactivity and applications.
- Benzoic acid, 3-[(phenylsulfinyl)methyl]-: Contains a sulfinyl group, which introduces different oxidation states and reactivity.
- Benzoic acid, 3-[(phenylsulfonyl)methyl]-: Contains a sulfonyl group, which is more oxidized and has different chemical properties.
Propiedades
Número CAS |
30082-36-1 |
|---|---|
Fórmula molecular |
C14H12O2S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
3-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) |
Clave InChI |
BGPMVRFZIKPKCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)

![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)



![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)



